REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:10][C:11]([CH3:16])=[C:12]([CH2:14]Cl)[N:13]=2)=[CH:5][CH:4]=1.[C:17]1([CH:23]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[N:24]2[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[Na+]>C(O)C.O>[C:30]1([CH:23]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:24]2[CH2:25][CH2:26][N:27]([CH2:14][C:12]3[N:13]=[C:9]([C:6]4[CH:7]=[CH:8][C:3]([CH3:2])=[CH:4][CH:5]=4)[NH:10][C:11]=3[CH3:16])[CH2:28][CH2:29]2)[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1 |f:0.1,3.4,5.6|
|
Name
|
2-(4-methylphenyl)-4-chloromethyl-5-methyl-1H-imidazole hydrochloride
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=C(C=C1)C=1NC(=C(N1)CCl)C
|
Name
|
mixture
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
ethanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CCNCC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
mixture
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
ethanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 2 to 3 hours 1-diphenylmethyl-4-[(2-(4-methylphenyl)-5-methyl-1H-imidazol-4yl)methyl]piperazine precipitated from the reaction mixture
|
Duration
|
2.5 (± 0.5) h
|
Type
|
WAIT
|
Details
|
After having left the crystals
|
Type
|
CUSTOM
|
Details
|
standing at room temperature
|
Type
|
CUSTOM
|
Details
|
they were removed by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Type
|
CUSTOM
|
Details
|
to give the free base which melted at 220°-222° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(N1CCN(CC1)CC=1N=C(NC1C)C1=CC=C(C=C1)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |